molecular formula C10H18N2O5S B6989904 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid

Cat. No.: B6989904
M. Wt: 278.33 g/mol
InChI Key: STEDKAQZNZYELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid is a complex organic compound characterized by the presence of a sulfamoyl group attached to a cyclopropane ring, which is further connected to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the cyclopropane ring.

    Coupling with Hexanoic Acid: The final step involves coupling the sulfamoylcyclopropane intermediate with hexanoic acid through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of less hazardous reagents and solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]hexanoic acid is unique due to the combination of a sulfamoyl group, a cyclopropane ring, and a hexanoic acid chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(1-sulfamoylcyclopropanecarbonyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-2-3-4-7(8(13)14)12-9(15)10(5-6-10)18(11,16)17/h7H,2-6H2,1H3,(H,12,15)(H,13,14)(H2,11,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEDKAQZNZYELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.